3-Oxobutane-1-sulfonylfluoride

Description

General Significance of Sulfonyl Fluoride (B91410) Functional Groups in Organic Synthesis and Chemical Biology

The sulfonyl fluoride functional group (-SO₂F) has garnered considerable attention in the scientific community for its unique combination of stability and reactivity. diva-portal.orgnih.gov This "sleeping beauty" characteristic, where the group remains largely inert until "awakened" by specific reagents, makes it a valuable tool in organic synthesis. nih.gov Sulfonyl fluorides are key components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful method for rapidly and efficiently creating diverse chemical compounds. thieme-connect.comsioc-journal.cn This has led to their widespread application in the synthesis of complex molecules, including pharmaceuticals and materials. thieme-connect.comrsc.org

In the realm of chemical biology, sulfonyl fluorides have proven to be privileged "warheads" for covalent inhibitors. nih.gov Their biocompatibility and ability to react with a range of amino acid residues—not just the typical cysteine, but also serine, threonine, lysine, tyrosine, and histidine—make them highly versatile probes for studying protein function and for the development of new therapeutic agents. nih.govrsc.orgacs.org The stability of the sulfonyl fluoride moiety under physiological conditions, coupled with its specific reactivity, allows for the targeted modification of biomolecules. nih.gov

Historical Context and Evolution of Sulfonyl Fluoride Chemistry

The history of organic sulfonyl fluorides dates back to the early 20th century, with initial investigations in the 1920s and 1930s focusing on their use in dyes and pesticides. nih.gov These early studies revealed key characteristics of the -SO₂F group: its hydrolytic stability and resistance to oxidation and reduction. nih.gov After a period of diminished interest, sulfonyl fluorides re-emerged in the 1960s as valuable tools for inhibiting proteases and as chemical probes. nih.gov

A significant turning point in the field came in 2014 with the advent of SuFEx click chemistry, introduced by the Sharpless group. diva-portal.orgthieme-connect.com This development sparked a renaissance in sulfonyl fluoride chemistry, leading to a dramatic increase in research and the development of numerous new synthetic methods. thieme-connect.comsioc-journal.cnresearchgate.net Modern synthetic strategies include direct fluorosulfonylation using fluorosulfonyl radicals, metal-catalyzed cross-coupling reactions, and photocatalytic methods, which have broadened the accessibility and structural diversity of sulfonyl fluoride compounds. rsc.orgnih.govorganic-chemistry.orgacs.org

Structural Elucidation and Nomenclatural Specificity of 3-Oxobutane-1-sulfonylfluoride

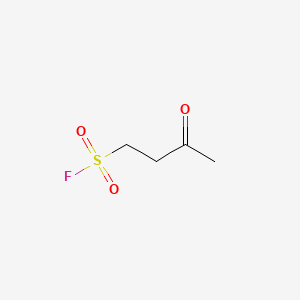

Structural Formula: CH₃COCH₂CH₂SO₂F

IUPAC Name: 3-oxobutane-1-sulfonyl fluoride

The structure of 3-oxobutane-1-sulfonyl fluoride features a four-carbon chain with a ketone functional group at the third carbon position (C3) and a sulfonyl fluoride group at the first carbon position (C1). The presence of the electron-withdrawing sulfonyl fluoride group and the ketone's carbonyl group significantly influences the molecule's electronic properties and reactivity. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group is the sulfonyl fluoride, and the butane (B89635) chain is numbered to give this group the lowest possible locant. qmul.ac.ukiupac.orgzanichelli.it The presence of the ketone is indicated by the prefix "oxo."

Table 1: Key Identifiers for 3-Oxobutane-1-sulfonyl fluoride

| Identifier | Value |

| CAS Number | 2294207-80-8 sigmaaldrich.cn |

| Molecular Formula | C₄H₇FO₃S |

| Molecular Weight | 154.16 g/mol |

Overview of Research Trajectories for Alkyl Sulfonyl Fluorides

Current research on alkyl sulfonyl fluorides is expanding rapidly, driven by their utility in SuFEx chemistry and as covalent probes. researchgate.netresearchgate.net A major focus is the development of novel and efficient synthetic methods to access a wider range of structurally diverse alkyl sulfonyl fluorides. researchgate.net This includes the use of radical-mediated processes and photocatalysis to introduce the sulfonyl fluoride moiety into complex molecules under mild conditions. rsc.orgacs.org

Another significant research direction is the exploration of the unique reactivity of alkyl sulfonyl fluorides. While traditionally viewed as electrophiles at the sulfur center, recent studies have shown that they can undergo alternative reaction pathways, such as defluorosulfonylation, leading to the formation of carbocations. springernature.com This dual reactivity opens up new avenues for their application in organic synthesis. Furthermore, the development of new catalytic systems for activating the stable S-F bond is an active area of investigation, aiming to enhance their reactivity and expand their synthetic utility. nih.gov In chemical biology, efforts are ongoing to design and synthesize novel alkyl sulfonyl fluoride-based probes and inhibitors with improved selectivity and potency for various biological targets. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C4H7FO3S |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-oxobutane-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H7FO3S/c1-4(6)2-3-9(5,7)8/h2-3H2,1H3 |

InChI Key |

DYCOEXNODWKBOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxobutane 1 Sulfonylfluoride and Analogous Alkyl Sulfonyl Fluorides

Direct Fluorination Strategies for Sulfonyl Fluoride (B91410) Formation

Direct fluorination strategies involve the introduction of the fluorine atom at the final stage of the synthesis, typically by replacing another halogen or through an oxidative process.

Halogen Exchange Reactions from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange (Halex) is a classical and widely utilized method. acs.org This approach is favored due to the ready availability of sulfonyl chloride precursors. The reaction typically involves treating the sulfonyl chloride with a fluoride salt.

Several reagents and conditions have been developed to facilitate this transformation effectively. A common method involves the use of potassium fluoride (KF) or potassium bifluoride (KHF₂) in an aqueous solution. nih.gov To improve efficiency and overcome solubility issues, phase-transfer catalysts are often employed. For instance, the combination of KF and 18-crown-6 (B118740) ether in an organic solvent like acetonitrile (B52724) allows the reaction to proceed smoothly at room temperature, often resulting in excellent yields. mdpi.com A recently developed robust protocol utilizes potassium fluoride in an acetone/water solvent system, which has proven effective even for challenging heteroaryl and nucleophilic substrates. thieme-connect.com Another simple and mild approach involves a direct chloride/fluoride exchange in a biphasic mixture of KF and water/acetone, providing a broad range of sulfonyl fluorides in high yields. organic-chemistry.org

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Yield | Ref. |

| Arenesulfonyl Chloride | aq. KF or KHF₂ | Water | Moderate | nih.gov |

| Sulfonyl Chloride | KF | 18-crown-6 ether / Acetonitrile | Excellent | mdpi.com |

| Sulfonyl Chloride | KF | Acetone / Water | High | thieme-connect.comorganic-chemistry.org |

Oxidative Fluorination Approaches

Oxidative fluorination provides a direct route to sulfonyl fluorides from sulfur compounds in a lower oxidation state, such as thiols and disulfides. These methods are advantageous as they bypass the need for pre-formed sulfonyl chlorides, which can be unstable. acs.org

One notable method involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. nih.gov This environmentally benign approach uses potassium fluoride (KF) as an inexpensive and safe source of fluoride and avoids the need for stoichiometric chemical oxidants. acs.orgsemanticscholar.org The reaction is typically carried out in a biphasic system (e.g., CH₃CN/HCl) using graphite (B72142) and steel electrodes, yielding a variety of alkyl, aryl, and heteroaryl sulfonyl fluorides. acs.orgtue.nl The efficiency of this electrochemical process can be significantly accelerated by using a continuous-flow reactor, reducing reaction times from hours to minutes. tue.nl

Another approach reported by Kirihara and colleagues utilizes Selectfluor to transform disulfides and thiols into sulfonyl fluorides under reflux conditions. acs.org Additionally, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to form sulfonyl chlorides in situ, which are then treated with KHF₂ to yield the final sulfonyl fluoride product. mdpi.com

| Starting Material | Reagents | Method | Yield | Ref. |

| Thiols or Disulfides | KF, Pyridine | Electrochemistry | Good | acs.orgtue.nl |

| Thiols or Disulfides | Selectfluor | Reflux | N/A | acs.org |

| Heteroaromatic Thiols | 1. NaOCl (aq) 2. KHF₂ | Two-step, one-pot | N/A | mdpi.com |

Synthesis via Precursor Functional Group Transformations

This category encompasses methods where a sulfur-containing functional group is converted into a sulfonyl fluoride moiety through a series of chemical transformations.

Conversion from Thioacetates and Related Sulfur Species

As detailed in the oxidative fluorination section, thiols and disulfides are common precursors for sulfonyl fluoride synthesis. acs.orgmdpi.com The electrochemical oxidation of a wide range of thiols (alkyl, benzyl, aryl, and heteroaryl) serves as a mild and versatile method. nih.gov This process is highly valued for its broad substrate scope and avoidance of harsh reagents. acs.orgsemanticscholar.org The direct use of thiols as starting materials is convenient due to their wide availability. acs.org

Routes Involving Mesylates and Related Sulfonate Esters

Sulfonic acids and their salts (sulfonates) are abundant and stable compounds, making them attractive starting materials for the synthesis of sulfonyl fluorides. nih.govnih.gov This conversion circumvents the use of reactive intermediates like sulfonyl chlorides. nih.gov

A one-pot, two-step procedure has been developed to convert sulfonic acids and sulfonates into sulfonyl fluorides. mdpi.com The process first involves the formation of a sulfonyl chloride intermediate using cyanuric chloride, which is then subjected to in-situ halogen exchange with KHF₂. nih.govmdpi.com The initial chlorination step is often catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). nih.govmdpi.com

More direct deoxyfluorination strategies have also been reported. One method uses thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org A complementary approach employs Xtalfluor-E®, a bench-stable solid reagent, for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts, offering milder reaction conditions. nih.govrsc.org

| Starting Material | Reagents | Method | Yield | Ref. |

| Sulfonic Acids / Sulfonates | 1. Cyanuric Chloride, TMAC 2. KHF₂ | One-pot, two-step | Moderate to Good | nih.govmdpi.com |

| Sulfonic Acid Sodium Salts | Thionyl Fluoride | Deoxyfluorination | 90-99% | nih.govrsc.org |

| Sulfonic Acids / Salts | Xtalfluor-E® | Deoxyfluorination | 41-94% | nih.govrsc.org |

Novel Synthetic Routes and Methodological Advancements

Recent research has focused on developing more efficient, milder, and broadly applicable methods for sulfonyl fluoride synthesis, often leveraging modern catalytic techniques.

Photoredox catalysis has emerged as a powerful tool, enabling the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and even alcohols. organic-chemistry.orgorganic-chemistry.org These methods often involve radical-based pathways, such as halogen atom transfer (XAT) followed by sulfur dioxide capture and fluorination. organic-chemistry.org For instance, a method using Mn₂(CO)₁₀ as a photocatalyst allows for the conversion of various alkyl iodides into aliphatic sulfonyl fluorides under visible light. rsc.org

The generation and application of fluorosulfonyl radicals represent a concise and efficient approach for producing sulfonyl fluorides. rsc.org Electrochemical methods have also been advanced, for example, in the oxo-fluorosulfonylation of alkynes with FSO₂Cl to synthesize β-keto sulfonyl fluorides. rsc.org

Another innovative strategy is the radical sulfur dioxide insertion and fluorination (RSIF), which has proven versatile for constructing sulfonyl fluoride compounds. researchgate.net Palladium-catalyzed cross-coupling reactions have also been adapted for this purpose. One such method involves the reaction of aryl iodides with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and an electrophilic fluorine source such as Selectfluor. acs.org

These advancements highlight the ongoing efforts to expand the synthetic toolbox for accessing sulfonyl fluorides, driven by their increasing importance in fields like SuFEx click chemistry. bohrium.comresearchgate.net

Mechanistic Investigations of Stereoselective Sulfonyl Fluoride Synthesis

The stereoselective synthesis of sulfonyl fluorides, particularly those bearing chiral centers, is a challenging yet crucial endeavor for accessing enantiopure compounds with specific biological activities. While direct mechanistic studies on the stereoselective synthesis of 3-oxobutane-1-sulfonylfluoride are not extensively documented, insights can be drawn from methodologies developed for other chiral sulfur(VI) fluorides.

One notable advancement is the development of an enantiopure bifunctional S(VI) transfer reagent, t-BuSF, which serves as a chiral template for the asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides. researchgate.net This approach highlights the potential for reagent-controlled stereoselectivity in the synthesis of chiral sulfonyl fluorides. The mechanism of these transformations often involves the stereospecific transfer of the sulfonyl group from the chiral reagent to a nucleophile, with the stereochemical outcome dictated by the geometry of the reagent. researchgate.net

Furthermore, the stereoselective fluorination of steroidal α,β-unsaturated hydrazones, directed by weak C-H hydrogen bonds, underscores the subtle non-covalent interactions that can govern the stereochemical course of a reaction. nih.gov While not directly applicable to this compound, this principle of harnessing weak interactions could inspire the design of chiral catalysts or auxiliaries for the asymmetric synthesis of β-keto sulfonyl fluorides. The mechanism in such cases would likely involve the formation of a transient, diastereomeric complex between the substrate and the chiral catalyst, which then directs the approach of the fluorinating agent to one face of the molecule. nih.gov

Challenges in the asymmetric synthesis of related sulfilimines from sulfilimidoyl fluorides, such as instability and rapid racemization at the sulfur center, also provide valuable mechanistic lessons. chemrxiv.org Overcoming these challenges often requires the development of catalytic systems that can achieve dynamic kinetic resolution, where a rapidly racemizing starting material is converted into a single enantiomer of the product. chemrxiv.org A proposed mechanism for such a transformation involves the in situ formation of a sulfilimidoyl fluoride that rapidly racemizes, followed by a stereoselective reaction with a nucleophile in the presence of a chiral catalyst. The catalyst engages with the substrate through multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, to control the stereochemical outcome. chemrxiv.org

Chemo- and Regioselective Preparations of Carbonyl-Containing Sulfonyl Fluorides

The presence of a carbonyl group in molecules like this compound necessitates synthetic methods that are highly chemo- and regioselective to avoid unwanted side reactions. A significant breakthrough in this area is the electrochemical synthesis of β-keto sulfonyl fluorides. researchgate.netnih.gov This method utilizes the radical fluorosulfonylation of vinyl triflates with FSO₂Cl as the fluorosulfonyl radical source. nih.gov The electroreductive protocol employs inexpensive graphite felt as electrodes, avoiding the need for a sacrificial anode, and proceeds under mild, metal-free conditions. organic-chemistry.org

The proposed mechanism for this transformation involves the electrochemical generation of a fluorosulfonyl radical (•SO₂F), which then adds to the vinyl triflate. The subsequent steps likely involve the formation of a radical intermediate that is then oxidized and hydrolyzed to afford the β-keto sulfonyl fluoride. This method has been shown to be applicable to a broad range of substrates, including aromatic, aliphatic, and cyclic vinyl triflates, and tolerates various functional groups. organic-chemistry.org

Another approach involves the electrochemical oxo-fluorosulfonylation of alkynes. researchgate.net In this method, the FSO₂ radical is generated electrochemically from FSO₂Cl and reacts with the alkyne in the presence of air as an oxidant to yield the corresponding β-keto sulfonyl fluoride. researchgate.net The regioselectivity of this reaction is a key aspect, as the addition of the fluorosulfonyl group and the oxygen atom across the triple bond needs to be controlled to obtain the desired product. For terminal alkynes, this would be crucial in selectively forming a 3-oxo sulfonyl fluoride.

The regioselective synthesis of other functionalized sulfonyl fluorides, such as 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride and organic azides, further demonstrates the feasibility of controlling the position of the sulfonyl fluoride group in complex molecules. nih.gov This metal-free cycloaddition proceeds with high efficiency and regioselectivity, installing the fluorosulfonyl group at the C4 position of the triazole ring. nih.gov While a different class of compounds, the principles of using highly functionalized and reactive building blocks can be applied to the synthesis of carbonyl-containing sulfonyl fluorides.

| Starting Material | Reagents | Product | Key Features |

| Vinyl Triflates | FSO₂Cl, Electrochemical reduction | β-Keto Sulfonyl Fluorides | Mild, metal-free conditions, broad substrate scope. nih.govorganic-chemistry.org |

| Alkynes | FSO₂Cl, Air, Electrochemical oxidation | β-Keto Sulfonyl Fluorides | Utilizes air as an oxidant. researchgate.net |

| Bromovinylsulfonyl Fluoride and Organic Azides | Metal-free cycloaddition | 4-Fluorosulfonyl 1,2,3-triazoles | High regioselectivity. nih.gov |

Scalability and Efficiency in the Preparation of this compound Analogues

The electrochemical synthesis of β-keto sulfonyl fluorides from vinyl triflates has been demonstrated to be scalable. organic-chemistry.org The use of inexpensive and readily available starting materials and reagents, coupled with the avoidance of costly metal catalysts, makes this an economically attractive method. Furthermore, the mild reaction conditions and the potential for conducting the reaction in a continuous flow setup contribute to its scalability. organic-chemistry.org

Flow chemistry, in general, offers significant advantages for the scale-up of chemical processes. It allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity of the final product. While a specific flow process for this compound has not been detailed, the successful application of flow chemistry to other electrochemical fluorination reactions suggests its potential applicability. For instance, the electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acids has been successfully scaled up using a flow process, demonstrating the feasibility of this technology for the production of fluorinated compounds. gre.ac.uk

The table below summarizes some scalable approaches to sulfonyl fluorides, highlighting their potential relevance to the synthesis of this compound analogs.

| Method | Key Features for Scalability | Potential for this compound Analogs |

| Electrochemical Synthesis of β-Keto Sulfonyl Fluorides | Inexpensive reagents, metal-free, potential for flow chemistry. organic-chemistry.org | Directly applicable to the synthesis of the target compound class. |

| Flow Electrochemistry | Enhanced safety, better process control, higher throughput. gre.ac.uk | High potential for the continuous and scalable production of β-keto sulfonyl fluorides. |

| One-Pot Syntheses | Reduced unit operations, improved time and resource efficiency. mdpi.com | A one-pot strategy starting from a suitable precursor could be developed. |

Reactivity and Mechanistic Investigations of 3 Oxobutane 1 Sulfonylfluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is a key center for electrophilic reactions in 3-Oxobutane-1-sulfonylfluoride. Its reactivity is a balance of the strong electron-withdrawing nature of the sulfonyl group and the unique properties of the fluorine atom as a leaving group.

Nucleophilic Addition and Substitution Mechanisms

The sulfur atom in the sulfonyl fluoride moiety is highly electrophilic due to the presence of two oxygen atoms and a fluorine atom, which are all strongly electron-withdrawing. This makes it susceptible to attack by a variety of nucleophiles. The primary mechanism for the reaction of sulfonyl fluorides with nucleophiles is a nucleophilic substitution at the sulfur atom, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov

This reaction can proceed through two principal pathways:

Direct Substitution (Sɴ2-like): In this mechanism, the nucleophile directly attacks the sulfur atom, leading to the formation of a pentacoordinate intermediate or a transition state, followed by the departure of the fluoride ion. nih.gov

Elimination-Addition: This pathway involves an initial deprotonation at the α-carbon (if possible and a suitable base is present) followed by elimination of the fluoride to form a highly reactive sulfene intermediate. The nucleophile then adds to the sulfene.

The preferred mechanism is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the sulfonyl fluoride. For many reactions of sulfonyl fluorides, a direct substitution pathway is considered more likely.

The reactivity of sulfonyl fluorides can be modulated by the electronic properties of the rest of the molecule. The presence of the electron-withdrawing 3-oxo group in this compound is expected to further enhance the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to simple alkyl sulfonyl fluorides.

Reactivity Profile Compared to Other Sulfonyl Halides

Sulfonyl fluorides exhibit a unique reactivity profile when compared to their halide counterparts, particularly sulfonyl chlorides (-SO₂Cl).

| Sulfonyl Halide | Relative Stability | Reactivity with Nucleophiles | Key Features |

| Sulfonyl Fluoride (-SO₂F) | High | Generally lower than chlorides, but tunable | Resistant to hydrolysis and reduction; "Click" reactivity. nih.gov |

| Sulfonyl Chloride (-SO₂Cl) | Moderate | Highly reactive | Prone to hydrolysis and reduction. |

Sulfonyl fluorides are notably more stable than sulfonyl chlorides. They are generally resistant to hydrolysis and can tolerate a wider range of reaction conditions. This enhanced stability is attributed to the strength of the sulfur-fluorine bond. However, despite their stability, sulfonyl fluorides can be activated to react efficiently with a variety of nucleophiles, including amines, alcohols, and thiols, often under specific catalytic conditions. This combination of stability and tunable reactivity is a hallmark of SuFEx chemistry. nih.gov

In contrast, sulfonyl chlorides are much more reactive and less selective. They readily react with water and are more susceptible to reduction. This high reactivity can sometimes be a disadvantage, leading to undesired side reactions. Therefore, this compound is expected to be a more stable and selectively reactive electrophile than its corresponding sulfonyl chloride.

Reactions Involving the 3-Oxo Group

The presence of the carbonyl group at the 3-position introduces a second reactive site within the this compound molecule, enabling a range of reactions characteristic of ketones.

Keto-Enol Tautomerism and Reactivity at the α-Carbon

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. The presence of the strongly electron-withdrawing sulfonyl fluoride group at the 1-position is expected to significantly influence the acidity of the α-protons (at the C2 position) and thus the stability of the enol form. Generally, electron-withdrawing groups at the α-position of a carbonyl group increase the acidity of the α-protons, favoring enolization.

The enol form of this compound is a nucleophile at the α-carbon and can react with various electrophiles. This reactivity is central to many synthetic transformations of β-dicarbonyl compounds.

Carbonyl Condensation and Addition Reactions

The carbonyl group of this compound can undergo nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbon is enhanced by the adjacent electron-withdrawing sulfonyl fluoride group.

Common condensation reactions involving the 3-oxo group include:

Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule (either of the same compound or a different carbonyl compound) to form a β-hydroxy sulfonyl fluoride. Subsequent dehydration can lead to an α,β-unsaturated product.

Claisen-type Condensation: While less common for ketones, under specific conditions, the enolate could potentially react with an ester to form a β-diketone derivative.

The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Intramolecular and Intermolecular Reaction Pathways

The bifunctional nature of this compound, possessing both an electrophilic sulfonyl fluoride and a nucleophilic enolizable position, opens up possibilities for both intramolecular and intermolecular reactions.

Intramolecular Reactions:

Under basic conditions, the enolate formed at the α-carbon could potentially undergo an intramolecular nucleophilic attack on the sulfonyl fluoride moiety. This would lead to the formation of a cyclic sulfonate ester (a sultone). The feasibility of such a cyclization would depend on the ring strain of the resulting cyclic product. The formation of a four-membered sultone in this case might be thermodynamically and kinetically challenging.

Intermolecular Reactions:

In the presence of external nucleophiles and electrophiles, a variety of intermolecular reactions can be envisioned. For instance, a strong nucleophile could selectively react at the sulfonyl fluoride, leaving the keto group intact for subsequent transformations. Conversely, reactions at the keto-group could be performed while preserving the sulfonyl fluoride for a later reaction step. This orthogonal reactivity makes this compound a potentially versatile building block in organic synthesis.

Cyclization Reactions Mediated by the Sulfonyl Fluoride and Ketone Functions

The bifunctional nature of β-keto sulfonyl fluorides, such as this compound, makes them valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of both an electrophilic sulfur atom in the sulfonyl fluoride group and a nucleophilic enol or enolate form of the ketone allows for ring formation under appropriate conditions.

One notable example is the three-component reaction of β-keto sulfonyl fluorides with arynes and dimethylformamide (DMF) to produce sulfocoumarins. nih.gov In this process, the β-keto sulfonyl fluoride acts as a key building block. The reaction is believed to proceed through the trapping of an in situ generated o-quinone methide by the β-keto sulfonyl fluoride, followed by a selective intramolecular cyclization involving the sulfonyl fluoride moiety. nih.gov This methodology provides a streamlined approach to complex heterocyclic structures under mild conditions.

Another strategy involves the α-arylation of a β-keto sulfonyl fluoride followed by an intramolecular cyclization at the carbonyl group. researchgate.net This approach highlights the versatility of the ketone function in mediating ring-closure reactions. While specific examples for this compound are not detailed in the reviewed literature, the reactivity of analogous β-keto sulfonyl fluorides suggests its potential as a substrate in similar transformations.

The following table summarizes a representative cyclization reaction of a β-keto sulfonyl fluoride to form a sulfocoumarin derivative.

| Reactants | Conditions | Product | Yield |

| Benzoylmethyl sulfonyl fluoride, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, DMF | CsF, CH3CN, 80 °C | 3-Phenyl-2H-benzo[e] nih.govacs.orgoxathiine 2,2-dioxide | Moderate |

Table 1: Example of a Three-Component Reaction Leading to a Sulfocoumarin Derivative nih.gov

Radical and Ionic Reaction Mechanisms

The sulfonyl fluoride group can participate in both radical and ionic reaction mechanisms, offering diverse pathways for functionalization.

Radical Reactions:

The generation of fluorosulfonyl radicals (FSO2•) from precursors like sulfuryl chlorofluoride (FSO2Cl) has been a key strategy in radical-mediated reactions. researchgate.net These radicals can then engage in various transformations. For instance, the electrochemical oxo-fluorosulfonylation of alkynes provides a facile route to β-keto sulfonyl fluorides. nih.gov This process is believed to involve the cathodic reduction of FSO2Cl to generate the FSO2• radical, which then adds to the alkyne.

Similarly, an electroreductive protocol for the radical fluorosulfonylation of vinyl triflates has been developed. organic-chemistry.orgacs.org This metal-free method utilizes FSO2Cl as the fluorosulfonyl radical source and provides access to a range of β-keto sulfonyl fluorides. organic-chemistry.orgacs.org Mechanistic studies suggest the involvement of radical intermediates in these transformations. organic-chemistry.org

| Substrate Type | Radical Source | Method | Product |

| Alkynes | FSO2Cl | Electrochemical oxo-fluorosulfonylation | β-Keto sulfonyl fluorides |

| Vinyl Triflates | FSO2Cl | Electrochemical radical fluorosulfonylation | β-Keto sulfonyl fluorides |

Table 2: Examples of Radical Reactions for the Synthesis of β-Keto Sulfonyl Fluorides researchgate.netorganic-chemistry.orgacs.org

Ionic Reactions:

The sulfonyl fluoride moiety is generally stable but can exhibit ionic reactivity under specific conditions. The strong electronegativity of the fluorine atom makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. acs.org

In the context of β-keto sulfonyl fluorides, the enolate form can act as an internal nucleophile, although this is more commonly observed in cyclization reactions as discussed previously. External nucleophiles can also react at the sulfonyl fluoride group.

Furthermore, studies on related sulfonyl fluorides have elucidated other ionic pathways. For example, 3-aryloxetane sulfonyl fluorides can undergo a defluorosulfonylative reaction, proceeding through an SN1 mechanism to form an oxetane carbocation upon the loss of SO2 and F-. This highlights the potential for the entire SO2F group to act as a leaving group under certain circumstances.

The unique properties of the sulfonyl fluoride group have also been explored in the context of ionic liquids, where they can influence the physical and chemical properties of the resulting materials. nih.gov The high charge density and electronegativity of the SO2F motif contribute to the anodic stability and may enhance ionic conductivity. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions of this compound Analogues

While specific studies on the stereochemical control in reactions of this compound were not found, research on its analogues provides significant insights into achieving diastereoselectivity. The presence of chiral centers in proximity to the sulfonyl fluoride and ketone functionalities allows for the exploration of stereocontrolled transformations.

For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines, which are structurally related to β-keto systems, has been shown to proceed with high regio- and diastereoselectivity. acs.org The stereochemical outcome of these reactions was found to be dependent on the solvent, with coordinating solvents like THF and non-coordinating solvents like DCM leading to opposite diastereomers in some cases. acs.org This solvent-dependent reversal of diastereoselectivity underscores the subtle interplay of electronic and steric factors in controlling the stereochemical course of the reaction.

Another example is the highly stereoselective nucleophilic fluoroalkylation of imines using a fluoromethyl sulfoximine reagent. cas.cn This reaction proceeds via a dynamic kinetic resolution of an α-fluoro carbanion, leading to the formation of chiral β-fluoro amines with high diastereoselectivity. cas.cn The chelated transition state is proposed to be responsible for the efficient chiral induction from the sulfur stereogenic center.

The development of stereoselective reactions for the synthesis of chiral sulfinyl compounds, including those that could be precursors to chiral β-keto sulfonyl fluorides, is an active area of research. nih.gov These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at the sulfur center.

The following table provides an example of a diastereoselective reaction of a sulfinyl imine, an analogue that provides insight into the potential for stereocontrol in related systems.

| Sulfinyl Imine Substrate | Nucleophile | Solvent | Diastereomeric Ratio (dr) |

| (Rs)-N-(Perfluorobenzylidene)-p-toluenesulfinamide | Propargylmagnesium bromide | THF | >99:1 |

| (Rs)-N-(Perfluorobenzylidene)-p-toluenesulfinamide | Propargylmagnesium bromide | DCM | 1:99 |

Table 3: Solvent-Dependent Diastereoselectivity in the Addition of Propargylmagnesium Bromide to a Fluorinated Sulfinyl Imine acs.org

Applications in Advanced Organic Synthesis and Derivatization

3-Oxobutane-1-sulfonylfluoride as a Synthetic Building Block

The dual functionality of 3-oxobutane-1-sulfonyl fluoride (B91410) enables its use in a variety of synthetic strategies, facilitating both the modification of its existing functional groups and its incorporation into larger molecular frameworks through carbon-carbon bond formation.

The ketone and sulfonyl fluoride groups within 3-oxobutane-1-sulfonyl fluoride can be selectively transformed into a range of other functionalities, opening avenues for the synthesis of diverse derivatives. The ketone moiety can undergo classical carbonyl chemistry, such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing substituents, and protection to allow for selective reaction at the sulfonyl fluoride center.

Conversely, the sulfonyl fluoride group is a stable yet reactive handle for introducing the sulfonyl moiety. It can be readily converted into sulfonamides, sulfonic esters, and sulfones through nucleophilic substitution of the fluoride ion. This versatility is particularly significant in medicinal chemistry, where the sulfonamide group is a common pharmacophore.

Recent advancements have focused on the synthesis of β-keto sulfonyl fluorides, highlighting their potential as versatile precursors. organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.netnih.gov Electrochemical methods, for instance, have been developed for the synthesis of various β-keto sulfonyl fluorides from vinyl triflates or alkynes, demonstrating the growing interest in this class of compounds as synthetic intermediates. organic-chemistry.orgacs.orgnih.govnih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Vinyl Triflates | FSO₂Cl, Graphite (B72142) Felt Electrodes, Et₄NPF₆, Et₂O, 15V | β-Keto Sulfonyl Fluoride | Good to Excellent | organic-chemistry.orgacs.orgnih.gov |

| Alkynes | FSO₂Cl, Air (oxidant), Electrochemical Conditions | β-Keto Sulfonyl Fluoride | Moderate to Good | nih.gov |

The presence of the ketone in 3-oxobutane-1-sulfonyl fluoride provides a handle for various carbon-carbon bond-forming reactions. The α-protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and alkylations. These reactions allow for the elaboration of the carbon skeleton, building more complex molecules from the simple 3-oxobutane-1-sulfonyl fluoride framework.

Furthermore, the enolate of β-keto sulfonyl fluorides can participate in transition metal-catalyzed cross-coupling reactions. While specific examples with 3-oxobutane-1-sulfonyl fluoride are not extensively documented, the analogous reactivity of β-keto esters suggests the potential for reactions like the Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl substituents.

A notable example of a carbon-carbon bond-forming reaction involving a β-keto sulfonyl fluoride is the three-component reaction with arynes and dimethylformamide (DMF) to synthesize sulfocoumarins. researchgate.net In this reaction, the β-keto sulfonyl fluoride traps an in situ generated o-quinone methide, leading to the formation of the heterocyclic product. researchgate.net

Utilization in Annulation and Heterocyclic Synthesis

The bifunctional nature of 3-oxobutane-1-sulfonyl fluoride makes it a particularly useful substrate for the synthesis of cyclic and heterocyclic systems through annulation reactions, where a new ring is formed onto the existing molecular framework.

The combination of the ketone and the sulfonyl fluoride group in 3-oxobutane-1-sulfonyl fluoride allows for the construction of a variety of sulfonyl-containing heterocycles. For instance, condensation of the ketone with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, followed by intramolecular reaction involving the sulfonyl fluoride, can lead to the formation of five- or six-membered heterocyclic rings incorporating the sulfonyl group.

The synthesis of sulfocoumarins from β-keto sulfonyl fluorides and arynes is a prime example of the utility of this class of compounds in heterocyclic synthesis. researchgate.net This reaction proceeds through a selective cyclization involving the sulfonyl fluoride moiety. researchgate.net Additionally, β-keto sulfonyl fluoride products have been utilized as building blocks for the synthesis of other heterocycles, including the first synthesis of an oxathiazole dioxide compound. nih.gov The growing interest in sulfonyl fluorides with heterocyclic skeletons is driven by their widespread applications in drug discovery and the life sciences. researchgate.net

| Reactants | Product | Reaction Type | Reference |

|---|---|---|---|

| β-Keto Sulfonyl Fluoride, Aryne, DMF | Sulfocoumarin | Three-Component Annulation | researchgate.net |

| β-Keto Sulfonyl Fluoride Derivatives | Oxathiazole Dioxide | Heterocyclization | nih.gov |

While direct examples of ring-expansion and ring-contraction reactions involving 3-oxobutane-1-sulfonyl fluoride are not prevalent in the literature, the reactivity of analogous β-keto esters and lactones suggests potential synthetic pathways. For example, zinc-mediated ring-expansion of cyclic β-keto esters is a known transformation for synthesizing medium and large-membered rings. organic-chemistry.orgnih.gov A similar strategy could potentially be applied to cyclic analogues of β-keto sulfonyl fluorides.

Ring-contraction reactions, such as the Favorskii rearrangement of α-halo ketones, could also be envisioned with derivatives of 3-oxobutane-1-sulfonyl fluoride. Halogenation at the α-position of the ketone would provide a substrate that, upon treatment with a base, could undergo rearrangement to a smaller ring system with an exocyclic sulfonyl fluoride-containing group. The development of such methodologies would further expand the synthetic utility of this versatile building block.

Applications in Chemical Biology and Molecular Probe Development

Sulfonyl Fluorides as Covalent Modifiers in Chemical Biology

No research is available on the use of 3-Oxobutane-1-sulfonylfluoride as a covalent modifier.

There are no documented design principles specifically involving this compound.

The specific mechanism of covalent interaction for this compound with biological nucleophiles has not been studied or reported.

Integration into Targeted Protein Degradation Technologies (PROTACs)

There is no evidence in the scientific literature of this compound being integrated into PROTACs.

No chemical design or optimization studies for PROTACs based on this compound have been published.

The molecular interactions of a hypothetical PROTAC containing this compound have not been elucidated.

Development of Activity-Based Probes and Enzyme Inhibitors Utilizing the Sulfonyl Fluoride (B91410) Motif

There are no reports on the development of activity-based probes or enzyme inhibitors utilizing the this compound structure.

Spectroscopic and Computational Characterization of 3 Oxobutane 1 Sulfonylfluoride

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic analysis provides a detailed view of the molecular framework and the environment of individual atoms. For 3-Oxobutane-1-sulfonylfluoride, a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy offers a powerful toolkit for its characterization.

NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. Due to the absence of published experimental spectra for this compound, the following data is based on predictive models and analysis of analogous structures. Computational methods, such as Density Functional Theory (DFT), are often employed to predict NMR chemical shifts with a high degree of accuracy. d-nb.infonih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different proton environments within the aliphatic chain. The methylene (B1212753) protons adjacent to the sulfonyl fluoride (B91410) group (H-1) would be significantly deshielded due to the strong electron-withdrawing nature of the -SO₂F moiety. The protons on the carbon adjacent to the carbonyl group (H-2) would also experience deshielding. The terminal methyl protons (H-4) would appear at the most upfield position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the chemical environment of each carbon atom. The carbonyl carbon (C-3) is expected to have the largest chemical shift, a characteristic feature of ketones. The carbon directly attached to the sulfonyl fluoride group (C-1) will also be significantly downfield. The chemical shifts of the other carbons (C-2 and C-4) will be influenced by their proximity to the electron-withdrawing groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The sulfonyl fluoride group (-SO₂F) typically exhibits a characteristic chemical shift. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, likely a triplet due to coupling with the adjacent methylene protons.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H-1 (-CH₂SO₂F) | 3.5 - 4.0 | Triplet | ~ 7 |

| ¹H | H-2 (-CH₂CO-) | 2.8 - 3.2 | Triplet | ~ 7 |

| ¹H | H-4 (-CH₃) | 2.1 - 2.4 | Singlet | N/A |

| ¹³C | C-1 (-CH₂SO₂F) | 55 - 65 | Triplet (¹JCF) | ~ 250-300 |

| ¹³C | C-2 (-CH₂CO-) | 40 - 50 | Singlet | N/A |

| ¹³C | C-3 (C=O) | 205 - 215 | Singlet | N/A |

| ¹³C | C-4 (-CH₃) | 25 - 35 | Singlet | N/A |

| ¹⁹F | -SO₂F | +40 to +70 (relative to CFCl₃) | Triplet | ~ 7 |

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₄H₇FO₃S), the theoretical exact mass can be calculated, which serves as a benchmark for experimental determination. HRMS is also invaluable for monitoring the progress of reactions involving this compound by detecting the masses of reactants, intermediates, and products.

Calculated Exact Mass for this compound

| Formula | Isotope | Mass (Da) |

| ¹²C₄ | 4 x 12.000000 | 48.000000 |

| ¹H₇ | 7 x 1.007825 | 7.054775 |

| ¹⁹F₁ | 1 x 18.998403 | 18.998403 |

| ¹⁶O₃ | 3 x 15.994915 | 47.984745 |

| ³²S₁ | 1 x 31.972071 | 31.972071 |

| Total | C₄H₇FO₃S | 154.010000 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl fluoride (S-F and S=O) groups. The positions of these bands can be predicted based on data from analogous compounds.

Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1710 - 1725 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1400 - 1450 |

| S=O (Sulfonyl) | Symmetric Stretch | 1200 - 1250 |

| S-F (Sulfonyl Fluoride) | Stretch | 800 - 850 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Crystallographic Studies of this compound Derivatives and Adducts

While no crystal structures of this compound itself have been reported, X-ray crystallography of its derivatives or adducts would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Such studies would be particularly insightful for understanding how the molecule packs in the solid state and how it interacts with other molecules, for instance, in the active site of an enzyme if it were to act as an inhibitor. The sulfonyl fluoride moiety is known to participate in various non-covalent interactions, which could be precisely characterized through crystallographic analysis.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the properties of this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can predict key properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The molecular electrostatic potential map would likely show regions of negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, indicating their nucleophilic character. Conversely, the sulfur atom of the sulfonyl fluoride and the carbon of the carbonyl group would be expected to be electron-deficient and thus electrophilic. The analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity. The LUMO is expected to be localized on the sulfonyl fluoride and carbonyl groups, suggesting these are the primary sites for nucleophilic attack. These computational predictions are invaluable for understanding and predicting the chemical behavior of this compound in various chemical transformations.

Molecular Dynamics Simulations of Interactions Involving the Sulfonyl Fluoride Group

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic interactions of this compound with its environment at an atomistic level. These simulations model the motion of atoms over time by numerically solving Newton's equations of motion, providing detailed insights into intermolecular forces, solvation, and conformational dynamics.

A central component of accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system. For a molecule like this compound, a combination of well-established force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), would typically be employed. However, given the unique combination of a ketone and a sulfonyl fluoride group, re-parameterization of certain dihedral angles and atomic point charges may be necessary to accurately reproduce experimental data or high-level quantum mechanical calculations. The atomic point charges, particularly on the sulfur, oxygen, and fluorine atoms of the sulfonyl fluoride group, are critical for correctly modeling electrostatic interactions.

In a typical simulation setup, a single this compound molecule or a condensed phase system is placed in a periodic box filled with a chosen solvent, such as water, to simulate aqueous conditions. The system is then subjected to energy minimization to remove unfavorable contacts, followed by a gradual heating and equilibration phase under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Analysis of the simulation trajectories focuses on the noncovalent interactions involving the sulfonyl fluoride moiety. The oxygen atoms of the sulfonyl group, possessing a significant partial negative charge, are expected to act as strong hydrogen bond acceptors. nih.gov Similarly, the fluorine atom can participate in weaker hydrogen bonds and other electrostatic interactions. nih.gov To quantify these interactions, radial distribution functions (RDFs) are calculated between the sulfonyl fluoride atoms and surrounding solvent molecules or other solutes. researchgate.net The RDF plots reveal the probability of finding a particle at a certain distance from a reference atom, with distinct peaks indicating stable interaction shells.

The simulations can elucidate the nature of interactions involving the sulfonyl fluoride group, which can range from stabilizing hydrogen bonds (H···F and H···O) to potentially destabilizing interactions (F···O and F···F). nih.gov Computational analysis of the electrostatic potential (ESP) mapped onto the molecular surface can further clarify these interactions, with negative potential regions around the oxygen and fluorine atoms indicating their propensity to interact with electropositive sites. nih.gov

| Interaction Pair | Interaction Type | Average Distance (Å) | Coordination Number (First Solvation Shell) |

|---|---|---|---|

| SO₂-Oxygen···Water-Hydrogen | Hydrogen Bond | 1.95 | 2.5 |

| SO₂-Fluorine···Water-Hydrogen | Hydrogen Bond | 2.10 | 1.8 |

| C=O-Oxygen···Water-Hydrogen | Hydrogen Bond | 1.98 | 2.2 |

Reaction Pathway Analysis and Transition State Modeling

Computational quantum chemistry is an indispensable tool for investigating the reactivity of this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the minimum energy path connecting reactants to products, including the high-energy transition state that represents the kinetic barrier to the reaction.

A common reaction for sulfonyl fluorides is nucleophilic substitution at the sulfur center. nih.goviupac.org A theoretical study might model the reaction of this compound with a simple nucleophile, such as a hydroxide (B78521) ion (OH⁻), in a simulated solvent environment. Density Functional Theory (DFT) is a widely used method for such calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**) to provide a balance of accuracy and computational cost. nih.gov

The analysis begins by optimizing the geometries of the reactants, products, and any potential intermediates. The transition state (TS) is located on the PES as a first-order saddle point, a structure that is a minimum in all directions except along the reaction coordinate. Advanced algorithms are used to search for this TS geometry. Once located, the nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

For the nucleophilic attack of hydroxide on the sulfur atom of this compound, two primary mechanisms are plausible: a concerted Sₙ2-like mechanism with a single transition state, or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate. nih.gov Theoretical studies on similar sulfonyl halides have shown that the operative mechanism can depend on the nature of the nucleophile and the leaving group. nih.gov For fluoride exchange, a triple-well potential energy surface with a stable intermediate has been observed, whereas chloride exchange tends to proceed through a single transition state. nih.govmdpi.com

| Species | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants (this compound + OH⁻) | 0.00 | 0.00 |

| Transition State | +18.5 | +19.2 |

| Products (3-Oxobutane-1-sulfonic acid + F⁻) | -25.0 | -23.8 |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methods

While methods for the synthesis of β-keto sulfonyl fluorides exist, there is considerable scope for the development of more efficient, sustainable, and scalable synthetic protocols. Current strategies, such as the electrochemical oxo-fluorosulfonylation of alkynes and the radical fluorosulfonylation of vinyl triflates, provide a foundational basis. researchgate.netnih.govorganic-chemistry.orgacs.org Future research should focus on the following areas:

Catalytic Approaches: Exploring transition-metal-catalyzed or organocatalytic methods to access 3-Oxobutane-1-sulfonyl fluoride (B91410) and its analogs from readily available starting materials would be a significant advancement. This could lead to milder reaction conditions, improved functional group tolerance, and reduced waste generation.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of β-keto sulfonyl fluorides could offer enhanced safety, scalability, and reproducibility. The precise control over reaction parameters in flow reactors may also enable access to novel analogs that are difficult to synthesize using traditional batch methods.

Biocatalysis: The use of enzymes to catalyze the formation of the 3-Oxobutane-1-sulfonyl fluoride scaffold could represent a highly sustainable and stereoselective synthetic route. Directed evolution of enzymes could be employed to generate catalysts with tailored reactivity for this specific class of compounds.

| Method | Starting Materials | Key Features |

| Electrochemical Oxo-fluorosulfonylation | Alkynes | Utilizes air as an oxidant; provides access to a range of β-keto sulfonyl fluorides. researchgate.net |

| Radical Fluorosulfonylation | Vinyl Triflates | Employs FSO₂Cl as the fluorosulfonyl radical source under electroreductive, metal-free conditions. organic-chemistry.orgacs.org |

This table summarizes existing synthetic approaches for the broader class of β-keto sulfonyl fluorides.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual functionality of 3-Oxobutane-1-sulfonyl fluoride presents a rich landscape for exploring novel chemical transformations. The interplay between the electrophilic sulfonyl fluoride and the nucleophilic/electrophilic nature of the β-keto system could be exploited to develop new synthetic methodologies.

Tandem Reactions: Designing one-pot or tandem reactions where both the ketone and the sulfonyl fluoride moieties participate in a concerted or sequential manner could lead to the rapid construction of complex molecular architectures. For instance, a reaction could be initiated at the ketone, followed by an intramolecular reaction involving the sulfonyl fluoride.

Asymmetric Catalysis: The development of catalytic asymmetric transformations of the ketone group in 3-Oxobutane-1-sulfonyl fluoride would provide access to chiral building blocks. This is particularly relevant for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. It has been noted that the direct reduction of the ketone in β-keto sulfonyl fluorides can be challenging, suggesting an area ripe for innovation. researchgate.net

Novel Cyclizations: The reactivity of β-keto sulfonyl fluorides has been demonstrated in three-component reactions with arynes and DMF to synthesize sulfocoumarins. researchgate.net Further exploration of their participation in other cycloaddition or annulation reactions could yield novel heterocyclic systems with potential biological applications.

Expansion of Applications in Chemical Biology and Drug Discovery

Sulfonyl fluorides are recognized as privileged reactive groups in chemical biology due to their ability to covalently modify a broad range of amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. rsc.org This makes 3-Oxobutane-1-sulfonyl fluoride and its analogs promising candidates for the development of novel chemical probes and therapeutic agents.

Activity-Based Protein Profiling (ABPP): Developing analogs of 3-Oxobutane-1-sulfonyl fluoride equipped with reporter tags (e.g., alkynes or azides for click chemistry) would enable their use as activity-based probes to identify and study the function of enzymes in complex biological systems.

Targeted Covalent Inhibitors: The sulfonyl fluoride "warhead" can be incorporated into molecules designed to target specific proteins. rsc.org By tuning the reactivity and selectivity of the 3-oxobutane-1-sulfonyl fluoride scaffold, it may be possible to develop potent and selective covalent inhibitors for various enzyme classes, such as proteases, kinases, or lipases.

Fragment-Based Drug Discovery (FBDD): The small size of 3-Oxobutane-1-sulfonyl fluoride makes it an ideal starting point for fragment-based screening campaigns. Identifying protein targets that bind to this fragment could provide the basis for the development of novel drug candidates through fragment linking or growing strategies.

Advanced Computational Design of Next-Generation Sulfonyl Fluoride Reagents

Computational chemistry and molecular modeling can play a pivotal role in accelerating the development of next-generation sulfonyl fluoride reagents based on the 3-Oxobutane-1-sulfonyl fluoride scaffold.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving 3-Oxobutane-1-sulfonyl fluoride, allowing for the prediction of its reactivity with different nucleophiles and the rational design of new transformations.

Virtual Screening: Covalent docking simulations can be used to virtually screen libraries of 3-Oxobutane-1-sulfonyl fluoride analogs against the crystal structures of biological targets. This can help prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

De Novo Design: Computational algorithms can be used for the de novo design of novel sulfonyl fluoride-containing molecules with optimized binding affinity and selectivity for a particular protein target. These designs can then be synthesized and tested experimentally.

Unexplored Biological Targets and Pathways for Covalent Modification by 3-Oxobutane-1-sulfonylfluoride Analogues

A key future direction will be to identify and validate novel biological targets that can be covalently modified by 3-Oxobutane-1-sulfonyl fluoride and its derivatives. This will involve a combination of chemoproteomic approaches and hypothesis-driven research.

Chemoproteomic Profiling: The use of 3-Oxobutane-1-sulfonyl fluoride-based probes in unbiased chemoproteomic experiments can lead to the identification of previously unknown "ligandable" sites on proteins within the cellular environment. This can uncover new targets for therapeutic intervention.

Targeting Protein-Protein Interactions (PPIs): The covalent modification of amino acid residues at the interface of protein-protein interactions is an emerging strategy for developing therapeutics against challenging targets. nih.gov Analogs of 3-Oxobutane-1-sulfonyl fluoride could be designed to disrupt key PPIs implicated in disease.

Exploring Novel Covalent Binding Modes: While sulfonyl fluorides are known to react with several nucleophilic amino acids, the specific context and reactivity within a protein binding pocket can lead to unexpected modifications. Detailed structural studies, such as X-ray crystallography, of proteins covalently modified by 3-Oxobutane-1-sulfonyl fluoride analogs will be crucial for understanding their mechanism of action and for the rational design of more selective compounds.

Q & A

Q. What interdisciplinary applications exist for this compound in chemical biology or materials science?

- Methodological Answer : In chemical biology, use as a covalent warhead in activity-based protein profiling (ABPP) by coupling with reporter tags (e.g., biotin). In materials science, copolymerize with acrylates to create fluorinated polymers with enhanced thermal stability. Collaborate with cross-disciplinary teams to validate applications via peer-reviewed preprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.